4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine
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Overview
Description
3-Benzofuranamine, 2,3-dihydro-4,6-dimethoxy- is a chemical compound with the molecular formula C10H13NO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry . The compound features a benzofuran ring system with amine and methoxy substituents, making it a valuable scaffold for various chemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofuranamine, 2,3-dihydro-4,6-dimethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dimethoxy-2-nitrophenol with ethyl acetoacetate in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Benzofuranamine, 2,3-dihydro-4,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
3-Benzofuranamine, 2,3-dihydro-4,6-dimethoxy- has several scientific research applications:
Mechanism of Action
The mechanism by which 3-Benzofuranamine, 2,3-dihydro-4,6-dimethoxy- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with applications in phototherapy.
Angelicin: A compound with similar structural features and biological activities.
Uniqueness
3-Benzofuranamine, 2,3-dihydro-4,6-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO3/c1-12-6-3-8(13-2)10-7(11)5-14-9(10)4-6/h3-4,7H,5,11H2,1-2H3 |
InChI Key |
WLMMDFVCPPSUDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(CO2)N)C(=C1)OC |
Origin of Product |
United States |
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